

# 3-Methoxybutanal chemical and physical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methoxybutanal

Cat. No.: B3384146

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## An In-depth Technical Guide to 3-Methoxybutanal

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Methoxybutanal**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Structure

**3-Methoxybutanal**, also known as 3-methoxybutyraldehyde, is an organic compound classified as an aldehyde and an ether. Its structure consists of a four-carbon butanal chain with a methoxy group attached to the third carbon.

Identifier	Value
IUPAC Name	3-methoxybutanal[1]
CAS Registry Number	5281-76-5[1][2]
Molecular Formula	C5H10O2[1][2][3]
Canonical SMILES	CC(CC=O)OC[1][3]
InChI	InChI=1S/C5H10O2/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3[1][2]
InChIKey	VVXNMKJDQVBOLT-UHFFFAOYSA-N[1][2]

## Physical Properties

The physical properties of **3-Methoxybutanal** are summarized below. These values are a mix of experimental and estimated data from various chemical databases.

Property	Value	Source
Molecular Weight	102.13 g/mol [1][4]	PubChem, Cheméo
Appearance	Colorless liquid (presumed)	General chemical knowledge
Boiling Point	127.8 °C at 760 mmHg[3]	LookChem
384.44 K (Joback Calculated) [4]	Cheméo	
Density	0.887 g/cm <sup>3</sup> [3]	LookChem
Flash Point	26.2 °C[3]	LookChem
Vapor Pressure	11 mmHg at 25°C[3]	LookChem
Refractive Index	1.5000 (estimate)[3]	LookChem

## Chemical and Computational Properties

This table includes various computed properties that are valuable in predicting the behavior of the compound in different chemical and biological systems.

Property	Value	Source
XLogP3	-0.1[3]	LookChem
LogP (Octanol/Water)	0.61030[3]	LookChem
Hydrogen Bond Donor Count	0[3]	LookChem
Hydrogen Bond Acceptor Count	2[3]	LookChem
Rotatable Bond Count	3[3]	LookChem
Exact Mass	102.068079557 Da[3]	LookChem
Polar Surface Area (PSA)	26.3 Å²[3]	LookChem
Complexity	52[3]	LookChem
Kovats Retention Index	716, 724 (Semi-standard non-polar)[1][4]	PubChem, Cheméo

## Synthesis Protocols

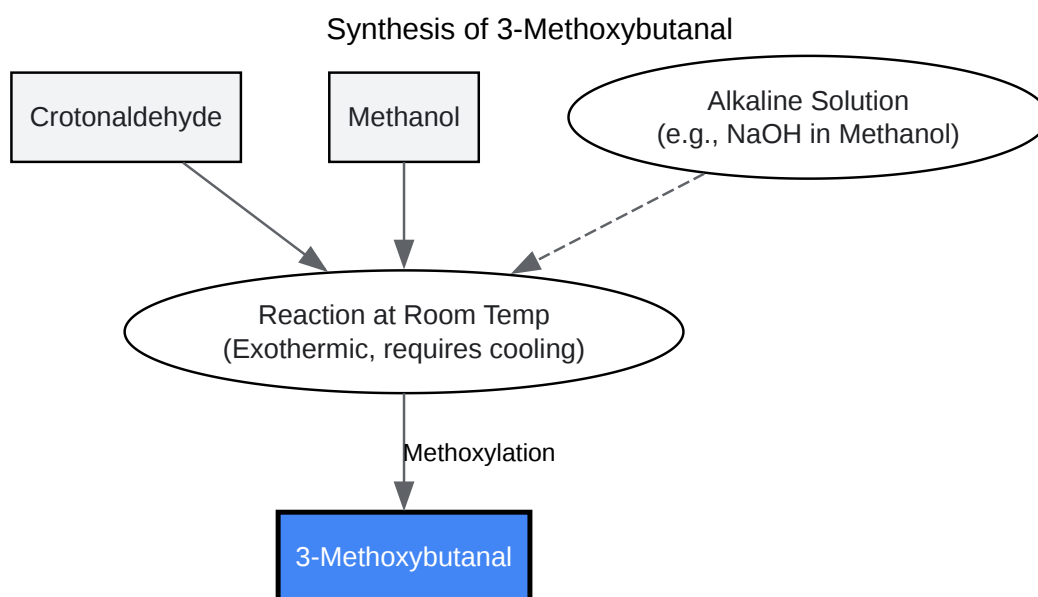
While specific, detailed laboratory-scale synthesis protocols are not readily available in the public domain, a general industrial process for the preparation of **3-Methoxybutanal** is described in patent literature.

### Experimental Protocol: Synthesis from Crotonaldehyde

This process involves the reaction of crotonaldehyde with methanol in an alkaline solution.[5]

- Reaction Step 1: Methoxylation
  - Crotonaldehyde is reacted with methanol in an alkaline solution. This reaction is typically exothermic, and cooling is applied to maintain room temperature under atmospheric pressure.[5]
  - The product of this step is **3-Methoxybutanal**.[5]
- Reaction Step 2: Neutralization & Subsequent Hydrogenation (for 3-Methoxybutanol)

- The resulting mixture containing **3-Methoxybutanal** is neutralized, for example, with acetic acid.[5]
- For the production of 3-methoxybutanol, the neutralized mixture is then hydrogenated in the presence of a catalyst (e.g., Cu oxide or Cu-Cr oxide) at temperatures of 150-180°C and pressures of 100-150 bar.[5]



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Synthesis of **3-Methoxybutanal** from Crotonaldehyde.

## Spectroscopic Analysis Protocols

Detailed experimental spectra for **3-Methoxybutanal** are not widely published. The following are generalized protocols for obtaining the necessary spectroscopic data for characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) chemical environments in the molecule.

- Methodology:
  - Prepare a sample by dissolving approximately 5-10 mg of **3-Methoxybutanal** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments ( $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT) and 2D experiments (COSY, HSQC, HMBC) can be performed for full structural elucidation.

## Infrared (IR) Spectroscopy

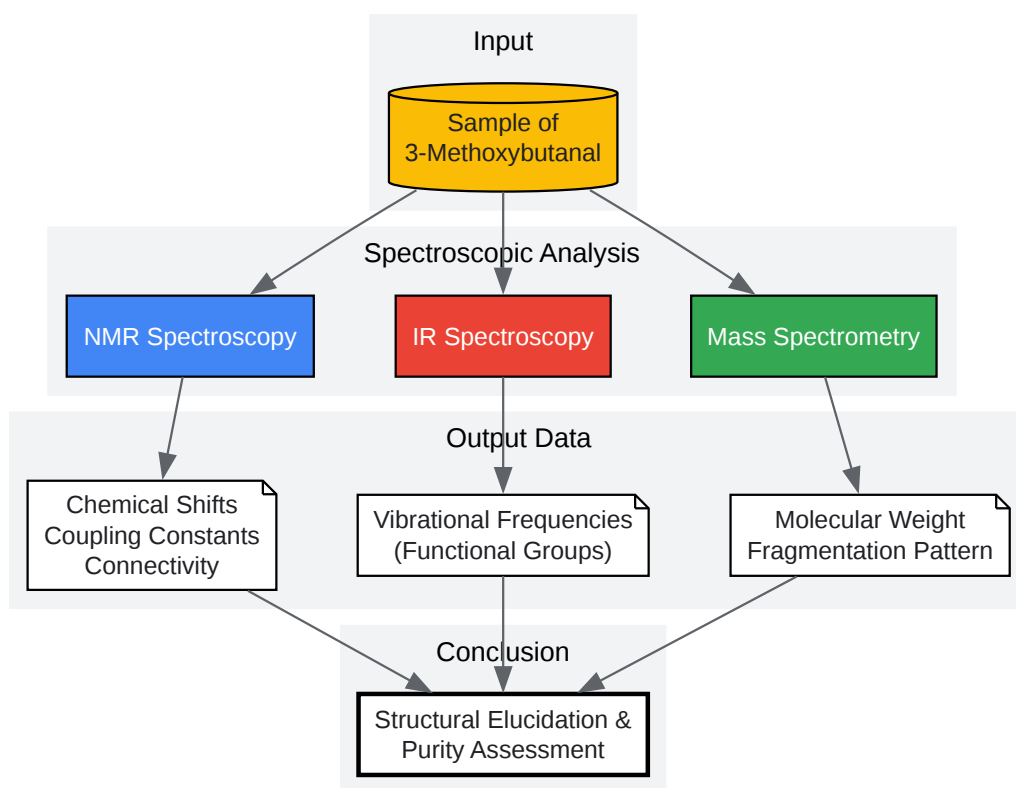
- Objective: To identify the functional groups present in the molecule.
- Methodology:
  - For a liquid sample like **3-Methoxybutanal**, the spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer.
  - Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
  - Mount the plates in the spectrometer's sample holder.
  - Record the spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . Key expected peaks would include C=O stretching for the aldehyde and C-O-C stretching for the ether.

## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology:

- Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids.
- Ionize the sample using a suitable method, such as Electron Ionization (EI).
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
- The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment ions.

General Analytical Workflow for Chemical Characterization



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Workflow for the spectroscopic characterization of a chemical.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)